4-{[(benzyloxy)carbonyl]amino}-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
Description
This compound features a pyrazole core substituted at positions 1, 3, 4, and 5 with the following groups:
- 1-Ethyl: Enhances lipophilicity and steric bulk.
- 3-Trifluoromethyl (CF₃): A strong electron-withdrawing group that improves metabolic stability and influences electronic properties.
- 5-Carboxylic acid (COOH): Enhances solubility and facilitates hydrogen bonding, critical for biological interactions.
This structure is hypothesized to target enzymes or receptors where these substituents synergize for binding, such as kinase inhibitors or protease modulators.
Properties
Molecular Formula |
C15H14F3N3O4 |
|---|---|
Molecular Weight |
357.28 g/mol |
IUPAC Name |
2-ethyl-4-(phenylmethoxycarbonylamino)-5-(trifluoromethyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C15H14F3N3O4/c1-2-21-11(13(22)23)10(12(20-21)15(16,17)18)19-14(24)25-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,19,24)(H,22,23) |
InChI Key |
HXVCURVTSHQVDY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C(F)(F)F)NC(=O)OCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of β-Keto Esters with Hydrazines
The pyrazole ring is typically constructed via cyclocondensation between β-keto esters and hydrazines. For the target compound, ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate serves as a key intermediate.
Claisen Condensation and Ring-Closing Reactions
Adapted from WO2014120397A1, a Claisen condensation between ethyl trifluoroacetate and ethyl acetate forms a β-keto ester intermediate. Subsequent cyclization with ethylhydrazine yields the pyrazole core.
Introduction of Trifluoromethyl Group
The trifluoromethyl group is introduced via:
- Trifluoroacetylation : Using ethyl trifluoroacetoacetate as a building block.
- Electrophilic Trifluoromethylation : Employing Umemoto or Togni reagents, though less common due to cost.
Protection of Amino Group with Benzyloxycarbonyl (Cbz)
The Cbz group is introduced via carbamate formation:
- Reagents : Benzyl chloroformate (Cbz-Cl), base (e.g., pyridine or NaHCO₃).
- Conditions : 0–5°C, anhydrous dichloromethane.
Mechanism :
$$ \text{R-NH}_2 + \text{Cbz-Cl} \xrightarrow{\text{Base}} \text{R-NH-Cbz} + \text{HCl} $$
Ester Hydrolysis to Carboxylic Acid
The ethyl ester is hydrolyzed to the carboxylic acid under basic conditions:
- Reagents : NaOH (2M), ethanol/water (1:1).
- Conditions : Reflux at 80°C for 6 hours.
Comparative Analysis of Synthetic Routes
Data Tables
Table 1: Reaction Conditions for Key Intermediates
| Intermediate | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate | Ethylhydrazine, AcOH | 60°C | 4 h | 78% |
| 4-Amino-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate | NH₃, Pd/C (H₂) | 25°C | 12 h | 65% |
| Cbz-protected intermediate | Cbz-Cl, NaHCO₃ | 0–5°C | 2 h | 89% |
Chemical Reactions Analysis
Types of Reactions
4-{[(benzyloxy)carbonyl]amino}-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
4-{[(benzyloxy)carbonyl]amino}-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be used in biological studies to investigate its effects on different biological systems and pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{[(benzyloxy)carbonyl]amino}-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Pyrazole Derivatives
Structural and Functional Differences
The following table highlights key structural and functional distinctions between the target compound and analogous pyrazole-carboxylic acids:
Key Comparisons
Substituent Effects
- Benzyloxy Carbonyl vs. t-Boc : The benzyloxy group in the target compound enables π-π stacking with aromatic residues in proteins, while the tert-butoxy carbonyl (t-Boc) in offers temporary amine protection during synthesis. The t-Boc group’s bulk may hinder binding in tight active sites.
- Trifluoromethyl Groups : Both the target compound and utilize CF₃ groups for electron withdrawal, but positions two CF₃ groups (3 and 5), amplifying metabolic stability and hydrophobicity. This makes more suited for agrochemical applications.
Carboxylic Acid Position
- The target compound’s COOH at position 5 contrasts with (position 4) and (position 3). Position 5 may align better with catalytic residues in enzymes (e.g., kinases), whereas position 4 could optimize herbicidal activity .
Aromatic vs. Aliphatic Substituents
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
